3-氟喹啉-2-羧酸

描述

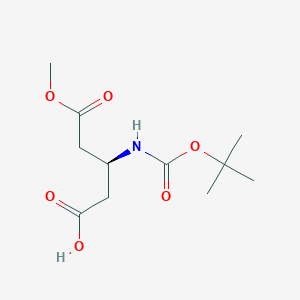

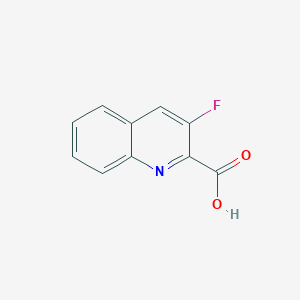

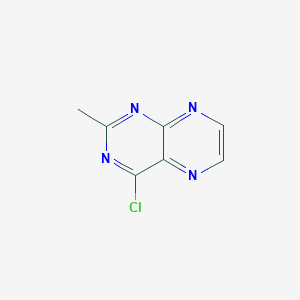

3-Fluoroquinoline-2-carboxylic acid is a compound with the molecular formula C10H6FNO2 . It is a derivative of quinoline, a class of compounds that have been used extensively in medicinal chemistry .

Synthesis Analysis

The synthesis of 3-Fluoroquinoline-2-carboxylic acid and its derivatives has been explored in various studies . One approach involves the application of Vilsmeier–Haack reaction, where 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline-2-carboxylic acid consists of a quinoline core with a fluorine atom at the 3rd position and a carboxylic acid group at the 2nd position . The exact mass and monoisotopic mass of the compound are 191.03825660 g/mol .Chemical Reactions Analysis

Fluoroquinolones, including 3-Fluoroquinoline-2-carboxylic acid, can undergo various chemical reactions. For instance, the C-3 carboxylic acid group in a fluoroquinolone core can be easily modified, especially with different heterocycles via substitution and cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoroquinoline-2-carboxylic acid include a molecular weight of 191.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .科学研究应用

功能化和金属化

- 金属化和功能化顺序:3-氟喹啉-2-羧酸可通过卤素/金属置换从 2-溴-3-氟喹啉中获得,这表明其在喹啉环上特定位置顺序引入官能团的潜力 (Ondi, Volle, & Schlosser, 2005)。

放射性配体开发

- 医学影像研究的合成:它已被用于合成氟碘-2-苯基喹啉-4-甲酰胺,这是 NK-3 拮抗剂 SB 223412 的类似物,被评估为用于正电子发射断层扫描 (PET) 和单光子发射计算机断层扫描 (SPECT) 研究的 NK-3 配体 (Bennacef et al., 2004)。

抗菌活性

- 抗菌剂合成:研究重点是合成多种氟喹啉-3-羧酸,包括 3-氟喹啉-2-羧酸,以评估其抗菌活性 (Sánchez et al., 1988)。

- 用于分枝杆菌感染的新型氟喹诺酮类药物:3-氟喹啉-2-羧酸衍生物已被研究其对结核分枝杆菌(包括多药耐药菌株)的活性 (Senthilkumar et al., 2009)。

光谱学和计算研究

- 光谱学和计算分析:研究已针对羟基喹啉羧酸及其氟类似物(包括 3-氟喹啉-2-羧酸)进行,重点关注其 FTIR、NMR、UV-Vis 和 X 射线特性,并由密度泛函理论 (DFT) 计算支持 (Nycz & Małecki, 2013)。

作用机制

Target of Action

The primary targets of 3-Fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolones family, are bacterial enzymes like DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

3-Fluoroquinoline-2-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding blocks the progress of the replication fork, inhibiting bacterial DNA synthesis .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, respectively . This disrupts the DNA replication process, leading to cell death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The primary result of the action of 3-Fluoroquinoline-2-carboxylic acid is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from reproducing, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline-2-carboxylic acid. For instance, fluoroquinolones can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide under ultraviolet radiation exposure . These molecules can alter biological systems, generating harmful effects like phototoxicity .

未来方向

属性

IUPAC Name |

3-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOCCEKHGSAOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479743 | |

| Record name | 3-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

834884-07-0 | |

| Record name | 3-Fluoro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3057579.png)

![1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B3057580.png)

![Valine, N-[(phenylamino)carbonyl]-](/img/structure/B3057588.png)